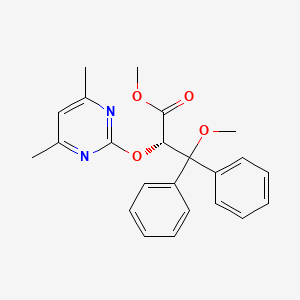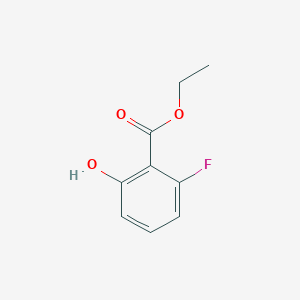
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Vue d'ensemble
Description
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (also known as N-methyl-1-propyloxadiazol-5-ylmethanamine hydrochloride, or NMOPH) is an organic compound which is used as a reagent in organic synthesis. It is a colorless, crystalline solid, soluble in water and alcohols, and has a melting point of 218-219°C. NMOPH has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, peptides and proteins, polymers, and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Characterization
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound within the oxadiazole family, known for its diverse applications. Research has focused on synthesizing novel oxadiazole derivatives, including those similar to this compound. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel oxadiazole derivatives from benzimidazole, highlighting the chemical versatility of oxadiazole compounds in various configurations (Vishwanathan & Gurupadayya, 2014).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives, similar to this compound, have been explored for their potential antimicrobial properties. Kapadiya et al. (2020) synthesized and evaluated a new series of 1,3,4-oxadiazole bearing Schiff base moiety for their in vitro antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Nematocidal and Insecticidal Properties
Compounds in the oxadiazole family have been studied for their potential applications in agriculture, particularly in controlling pests. Liu et al. (2022) reported on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for their nematocidal activities. This research demonstrates the potential for these compounds to serve as lead compounds in developing new nematicides (Liu et al., 2022). Similarly, Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities, indicating the potential of these compounds in pest management (Qi et al., 2014).
Photochemical Synthesis and Applications
The photochemical behavior of oxadiazole compounds has also been investigated. Buscemi et al. (2005) explored the reaction of fluorinated 1,2,4-oxadiazoles, like this compound, in the presence of methylamine or propylamine. The study highlighted the synthesis of fluorinated 1-methyl- or 1-propyl-1,2,4-triazole via irradiation, showcasing the photochemical properties of oxadiazole derivatives (Buscemi et al., 2005).
Mécanisme D'action
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
is a type of organic compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been studied for various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Analyse Biochimique
Biochemical Properties
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of certain genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as liver damage and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5-8-2)11-10-6;/h8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRTJIBYKYAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)



![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)


![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)


